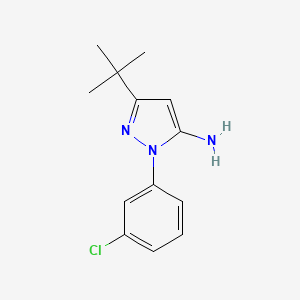

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Descripción general

Descripción

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an amine group attached to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl halides under basic conditions.

Attachment of the chlorophenyl group: This can be done through a Suzuki coupling reaction between a boronic acid derivative of the chlorophenyl group and a halogenated pyrazole intermediate.

Introduction of the amine group: This step involves the reduction of a nitro group or the direct amination of a halogenated pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

This compound has been investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anti-cancer drugs. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and chronic inflammatory conditions .

Case Study: Anti-Cancer Activity

Research has shown that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies demonstrated that certain modifications to the pyrazole ring enhanced its potency against breast cancer cells, indicating a promising direction for further drug development .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound serves as a key intermediate in the synthesis of novel agrochemicals. It enhances crop protection against pests and diseases, contributing to improved agricultural yields . The compound's efficacy in this area is attributed to its ability to disrupt metabolic processes in target organisms.

Data Table: Agrochemical Applications

| Application Type | Description | Impact on Agriculture |

|---|---|---|

| Herbicide Development | Intermediates for herbicides | Increased crop yields and reduced weed competition |

| Fungicide Synthesis | Active components in fungicides | Enhanced disease resistance in crops |

| Insecticide Formulation | Components for insecticides | Effective pest control |

Material Science

Advanced Materials

The compound is utilized in the formulation of advanced materials, including high-performance polymers and coatings. These materials are characterized by improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Polymer Coatings

Research indicates that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties. This has implications for industries requiring robust materials, such as automotive and aerospace sectors .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound plays a role in assays designed to study enzyme interactions and cellular processes. Understanding these interactions is crucial for drug discovery and development .

Data Table: Biochemical Applications

| Research Focus | Description | Importance |

|---|---|---|

| Enzyme Inhibition | Investigating inhibitory effects on specific enzymes | Insights into metabolic pathways |

| Cellular Assays | Studying cellular responses to compounds | Critical for understanding drug mechanisms |

Environmental Science

Ecological Impact Studies

The compound is also studied for its environmental effects, providing insights into the ecological impact of synthetic chemicals. This research aids in designing greener alternatives that minimize environmental harm while maintaining efficacy in their applications .

Case Study: Eco-Friendly Pesticides

Investigations into the environmental impact of agrochemicals derived from this compound have led to the development of eco-friendly pesticides. These alternatives aim to reduce chemical runoff and promote sustainable agricultural practices .

Mecanismo De Acción

The mechanism of action of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Ion Channels: It acts as an antagonist to TRPA1 and TRPV1 ion channels, which are involved in pain perception.

Pathways: By blocking these channels, it can inhibit the transmission of pain signals, providing analgesic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

- 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-yl)methanamine

Uniqueness

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dual antagonist to TRPA1 and TRPV1 ion channels sets it apart from other pyrazole derivatives.

Actividad Biológica

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS 895042-70-3) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on its anticancer and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The tert-butyl and chlorophenyl substituents enhance its pharmacological profile, making it a subject of various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

Table 1: Cytotoxicity of this compound

In a study by Bouabdallah et al., various pyrazole derivatives were screened against cancer cell lines, revealing that compounds similar to this compound exhibited promising cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression. For instance, compounds have shown inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase, both critical in cell cycle regulation and tumor growth.

Table 2: Inhibition Profiles

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3-tert-butyl derivative | Aurora-A Kinase | 0.067 | |

| Various Pyrazoles | CDK2 | 25 |

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit selective inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation.

Table 3: Anti-inflammatory Activity

Abdellatif et al. reported that several pyrazole derivatives demonstrated high COX-2 inhibitory activity with minimal gastrointestinal toxicity, indicating their potential as safer anti-inflammatory agents compared to traditional NSAIDs .

Case Studies and Research Findings

A comprehensive review published in MDPI discusses the synthesis and biological evaluation of various pyrazole derivatives, including those structurally related to this compound. The review emphasizes the importance of substituent effects on biological activity and highlights the ongoing research aimed at optimizing these compounds for therapeutic use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, 5-(tert-butyl)-1H-pyrazol-3-amine reacts with halogenated aryl electrophiles (e.g., 3-chlorophenyl derivatives) under heating (60–80°C) for 48–72 hours. Solvents like ethanol or DMF, paired with bases such as triethylamine, improve reactivity . Yield optimization involves adjusting stoichiometry, temperature, and reaction time. Monitoring via TLC or HPLC ensures completion.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituents (e.g., tert-butyl at δ ~1.3 ppm for H; aromatic protons at δ 6.8–7.5 ppm). F NMR is irrelevant here but Cl NMR could validate the chlorophenyl group if accessible .

- Mass Spectrometry : High-resolution MS confirms molecular weight (expected [M+H]: ~262.1 Da) and fragmentation patterns.

- X-ray Crystallography : Resolves tautomeric or regioisomeric ambiguities by determining bond lengths and angles .

Q. How can researchers assess the purity of this compound, and what are common impurities?

- Methodological Answer :

- HPLC/UPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phases: acetonitrile/water (+0.1% formic acid). Impurities may include unreacted starting materials (e.g., tert-butyl pyrazole intermediates) or dehalogenated byproducts .

- Elemental Analysis : Confirms C, H, N percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective functionalization of the pyrazole core?

- Methodological Answer :

- Directing Groups : Install temporary protecting groups (e.g., Boc on the amine) to guide electrophilic substitution at the 3- or 5-positions.

- Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for aryl/alkyl additions. For example, coupling with boronic acids at the chlorophenyl site .

- Computational Modeling : DFT calculations predict reactive sites via Fukui indices or electrostatic potential maps .

Q. How can contradictory data from structural characterization (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Dynamic Effects : NMR may average tautomers (e.g., pyrazole NH tautomerism), while X-ray captures static structures. Use variable-temperature NMR to detect tautomeric equilibria .

- Complementary Techniques : Pair solid-state (IR, X-ray) and solution-state (NMR, UV-Vis) data. For example, IR confirms NH stretches (~3400 cm) absent in X-ray due to H-bonding .

Q. What are the computational approaches to predict the compound’s reactivity in biological or catalytic systems?

- Methodological Answer :

- Docking Studies : Model interactions with protein targets (e.g., kinases) using AutoDock or Schrödinger. Focus on the tert-butyl group’s steric effects and chlorophenyl’s hydrophobic interactions .

- MD Simulations : Assess stability in solvent (e.g., water, DMSO) via GROMACS. Monitor conformational changes in the pyrazole ring .

Q. How can researchers design analogs to improve solubility without compromising bioactivity?

- Methodological Answer :

- Polar Substituents : Replace tert-butyl with PEG-linked groups or introduce sulfonamides.

- Prodrug Approach : Convert the amine to a phosphate ester for enhanced aqueous solubility .

- LogP Optimization : Measure partition coefficients (octanol/water) and adjust substituents to target −1 < LogP < 3 .

Q. Methodological Tables

Table 1: Key Synthetic Parameters

Table 2: Common Analytical Challenges and Solutions

| Challenge | Resolution Technique | Reference |

|---|---|---|

| Tautomerism in NMR | VT-NMR or X-ray | |

| Low MS signal intensity | Derivatization (e.g., TFA adducts) |

Propiedades

IUPAC Name |

5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCLOZVCLBLBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388041 | |

| Record name | 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895042-70-3 | |

| Record name | 1-(3-Chlorophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895042-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.